3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,3-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the difluorophenyl group. Common synthetic routes may include:
Bicyclic Core Formation: The bicyclic core can be constructed using methods such as intramolecular cyclization reactions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-(2,3-Difluorophenyl)pyrrolidine
3-(2,3-Difluorophenyl)acetic acid
3-(2,3-Difluorophenyl)propionic acid
Uniqueness: 3-(2,1-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid stands out due to its unique bicyclic structure, which can impart distinct chemical and physical properties compared to linear or less complex analogs
Properties
IUPAC Name |
3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-2-7(9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKPFIVDUGFBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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